5-(2,5-dimethylfuran-3-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
CAS No.: 2034267-92-8
Cat. No.: VC4974896
Molecular Formula: C18H16FN3O3
Molecular Weight: 341.342
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034267-92-8 |
|---|---|
| Molecular Formula | C18H16FN3O3 |
| Molecular Weight | 341.342 |
| IUPAC Name | 5-(2,5-dimethylfuran-3-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
| Standard InChI | InChI=1S/C18H16FN3O3/c1-10-7-13(11(2)25-10)17(23)21-6-5-15-14(9-21)18(24)22-8-12(19)3-4-16(22)20-15/h3-4,7-8H,5-6,9H2,1-2H3 |
| Standard InChI Key | IHQJYOFWMAFZEK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(O1)C)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F |
Introduction
5-(2,5-dimethylfuran-3-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound characterized by its unique structural features, including a triazatricyclo framework and a fluorine substituent. This compound belongs to a class of triazatricyclo compounds, which are notable for their fused ring systems and nitrogen atoms within the ring structure. The incorporation of the 13-fluoro substituent and the triazatricyclo framework enhances its complexity and potential reactivity, making it a subject of interest in various scientific fields, particularly in pharmaceuticals and materials science.
Synthesis and Characterization
The synthesis of this compound involves multiple steps, requiring careful control of reaction conditions such as temperature, pressure, and time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are crucial for monitoring the progress and confirming the structure of intermediates and final products.
Synthesis Steps:
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Starting Materials: The synthesis often begins with 2,5-dimethylfuran, which can be derived from carbohydrates through one-pot synthesis techniques using fructose as a starting material.
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Intermediate Formation: The formation of key intermediates involves the incorporation of the fluorine substituent and the construction of the triazatricyclo framework.
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Final Product Formation: The final step involves the assembly of the complete molecule under controlled conditions.
Analytical Techniques:
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NMR Spectroscopy: Used to determine the molecular structure and confirm the presence of specific functional groups.
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Mass Spectrometry: Essential for verifying the molecular weight and purity of the compound.
Potential Reactions:
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Nucleophilic Substitution: The fluorine substituent may undergo nucleophilic substitution reactions.
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Electrophilic Addition: The unsaturated bonds in the tetraen system may be susceptible to electrophilic addition reactions.
Potential Applications
The compound has potential applications in pharmaceuticals and materials science due to its unique structural features and potential biological activity. Its interactions at the molecular level with biological targets or materials could lead to various effects, which would require empirical studies to quantify binding affinities or reaction rates.
Potential Biological Targets:
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Enzymes: May act as inhibitors or activators of specific enzymes.
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Receptors: Could interact with receptors, influencing cellular signaling pathways.
Data Table: Potential Biological Activity
| Compound Feature | Potential Biological Activity |
|---|---|
| Triazatricyclo Framework | Potential for enzyme inhibition or receptor interaction |
| Fluorine Substituent | Enhances stability and reactivity |
| Furan-3-carbonyl Group | May contribute to bioactivity through specific molecular interactions |
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